molecular formula C14H14N2O2 B1279517 Benzyl N-(4-aminophenyl)carbamate CAS No. 82720-42-1

Benzyl N-(4-aminophenyl)carbamate

Cat. No. B1279517
Key on ui cas rn: 82720-42-1
M. Wt: 242.27 g/mol
InChI Key: PITLFTKLRFOUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531532B2

Procedure details

1,4-Diaminobenzene (1.081 g) was dissolved in tetrahydrofuran (50 ml) under a nitrogen atmosphere while stirring, and then triethylamine (2.01 ml) and benzyl chloroformate (1.71 ml) were added dropwise thereto while cooling in an ice-bath, followed by raising the temperature gradually up to room temperature. After 7 hrs, to the reaction mixture was added a saturated aqueous solution of sodium hydrogencarbonate, followed by extracting with ethyl acetate. The organic layer was washed with brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure to give a residue, which was then purified by silica gel column chromatography (eluent; hexane:ethyl acetate=1:1). Fractions containing the target compound were concentrated to give a residue, which was then suspended in hexane-ethyl acetate. The solid was filtered off, and dried under aeration to provide the titled compound (1.093 g, 45%) as pale yellow powder.
Quantity
1.081 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.01 mL
Type
reactant
Reaction Step Two
Quantity
1.71 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
45%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.C(N(CC)CC)C.Cl[C:17]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:18].C(=O)([O-])O.[Na+]>O1CCCC1.CCCCCC.C(OCC)(=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:17](=[O:18])[O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:4][CH:3]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
1.081 g
Type
reactant
Smiles
NC1=CC=C(C=C1)N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.01 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.71 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
by extracting with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was then purified by silica gel column chromatography (eluent; hexane:ethyl acetate=1:1)
ADDITION
Type
ADDITION
Details
Fractions containing the target compound
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue, which
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried under aeration

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)NC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.093 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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